molecular formula C18H11NO3 B2948452 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 7056-69-1

2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2948452
CAS No.: 7056-69-1
M. Wt: 289.29
InChI Key: OXNZBKPRJYLMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids.

Preparation Methods

The synthesis of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. For instance, the Pomeranz-Fritsch method utilizes aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines . Another method involves the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization . These methods provide efficient routes to synthesize isoquinoline derivatives with high yields and purity.

Chemical Reactions Analysis

2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and copper catalysts, as well as strong acids or bases. For example, the compound can undergo oxidation to form quinones or reduction to form tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are known for their potential as anti-cancer, anti-malarial, and neuroprotective agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of parasite growth in malaria.

Comparison with Similar Compounds

Similar compounds to 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique hydroxyl group in this compound enhances its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-13-7-3-6-12(10-13)19-17(21)14-8-1-4-11-5-2-9-15(16(11)14)18(19)22/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZBKPRJYLMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333410
Record name 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7056-69-1
Record name 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.